molecular formula C14H21ClN2O4 B4178139 1-(cyclopentylamino)-3-(4-nitrophenoxy)-2-propanol hydrochloride

1-(cyclopentylamino)-3-(4-nitrophenoxy)-2-propanol hydrochloride

Cat. No. B4178139
M. Wt: 316.78 g/mol
InChI Key: YJNVLPDVYVDONZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclopentylamino)-3-(4-nitrophenoxy)-2-propanol hydrochloride, also known as NPA, is a chemical compound that has been used in scientific research for many years. It is a potent and selective inhibitor of protein kinase A (PKA), which is an enzyme that plays a critical role in many cellular processes. In

Mechanism of Action

1-(cyclopentylamino)-3-(4-nitrophenoxy)-2-propanol hydrochloride works by binding to the regulatory subunit of PKA, which prevents the catalytic subunit from being activated. This leads to a decrease in PKA activity and downstream signaling pathways, which can have a variety of effects depending on the specific cellular context.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and depend on a variety of factors, including the specific cell type, the concentration of this compound used, and the duration of exposure. Some of the effects that have been observed include inhibition of cell proliferation, induction of apoptosis, and modulation of ion channels and neurotransmitter release.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(cyclopentylamino)-3-(4-nitrophenoxy)-2-propanol hydrochloride is its selectivity for PKA, which allows researchers to specifically target this enzyme without affecting other signaling pathways. However, this compound can also have off-target effects at high concentrations, which can complicate data interpretation. Additionally, the use of this compound in animal studies can be challenging due to its poor solubility and stability.

Future Directions

There are many potential future directions for research on 1-(cyclopentylamino)-3-(4-nitrophenoxy)-2-propanol hydrochloride and its effects on PKA signaling. One area of interest is the development of more potent and selective inhibitors of PKA, which could have therapeutic applications in diseases such as cancer and heart disease. Additionally, further studies are needed to better understand the complex biochemical and physiological effects of this compound, and to identify potential off-target effects that could impact data interpretation.

Scientific Research Applications

1-(cyclopentylamino)-3-(4-nitrophenoxy)-2-propanol hydrochloride has been widely used in scientific research to study the role of PKA in various cellular processes. It has been shown to be a potent inhibitor of PKA activity in vitro and in vivo, and has been used to investigate the role of PKA in processes such as cell proliferation, differentiation, and apoptosis. This compound has also been used to study the effects of PKA inhibition on the cardiovascular system, as well as in the treatment of cancer and other diseases.

properties

IUPAC Name

1-(cyclopentylamino)-3-(4-nitrophenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4.ClH/c17-13(9-15-11-3-1-2-4-11)10-20-14-7-5-12(6-8-14)16(18)19;/h5-8,11,13,15,17H,1-4,9-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNVLPDVYVDONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC(COC2=CC=C(C=C2)[N+](=O)[O-])O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795341
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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